Laropiprant methyl ester is a synthetic compound derived from laropiprant, which is primarily known for its role as a selective antagonist of the prostaglandin D2 receptor subtype-1. This compound was developed to mitigate the flushing side effects associated with niacin therapy, particularly in patients with dyslipidemia. Laropiprant methyl ester is characterized by its ability to selectively inhibit the vasodilatory effects of prostaglandin D2, thus allowing for higher doses of niacin without the discomfort of flushing.
The chemical structure of laropiprant methyl ester includes a methyl ester functional group, which enhances its solubility and bioavailability compared to its parent compound. This modification can also influence its pharmacokinetic properties, making it an interesting subject for further research in medicinal chemistry.
These reactions are significant in understanding the stability and reactivity of laropiprant methyl ester in biological systems and during synthesis.
Laropiprant methyl ester exhibits notable biological activity primarily through its action on the prostaglandin D2 receptor. By selectively antagonizing this receptor, it effectively reduces the flushing response typically induced by niacin.
Research indicates that this compound does not significantly alter lipid profiles on its own but enhances the lipid-modifying effects of niacin when used in combination. The mechanism involves decreased lipolysis in adipose tissue, leading to reduced free fatty acid release into plasma and subsequently lowering very low-density lipoprotein secretion from the liver .
The synthesis of laropiprant methyl ester generally involves:
Laropiprant methyl ester has several applications in pharmacology and medicinal chemistry:
Studies have demonstrated that laropiprant methyl ester interacts with various biological pathways:
These interactions underscore the potential for laropiprant methyl ester to be utilized effectively while minimizing adverse effects.
Several compounds share structural or functional similarities with laropiprant methyl ester. Notable examples include:
| Compound Name | Type | Similarity | Unique Features |
|---|---|---|---|
| Niacin | Vitamin/B Vitamin | Both target lipid metabolism | Induces flushing; not selective |
| Prostaglandin D2 | Lipid Mediator | Involved in similar signaling pathways | Natural compound; not an antagonist |
| Aspirin | Nonsteroidal Anti-inflammatory Drug | Inhibits cyclooxygenase enzymes | Broad anti-inflammatory effects |
| Thromboxane A2 Antagonists | Antiplatelet Agent | Interact with thromboxane receptors | Specific for platelet function modulation |
Laropiprant methyl ester stands out due to its selectivity for prostaglandin D2 receptor subtype-1 and its application in enhancing niacin's efficacy without increasing flushing side effects. This unique profile positions it as a valuable component in dyslipidemia management strategies.
Laropiprant methylester, chemically known as methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate, is a methyl ester derivative of laropiprant [3] [9]. This compound features a methyl ester functional group that enhances its solubility and bioavailability compared to its parent compound laropiprant . The synthesis and optimization of laropiprant methylester involve sophisticated chemical processes that require precise reaction conditions and catalytic strategies to ensure high yield and stereoselectivity [3] [8].
The synthesis of laropiprant methylester primarily involves esterification of the carboxylic acid group present in laropiprant [2] [9]. Several esterification mechanisms can be employed for this transformation, each with distinct advantages and limitations [22] [23].
Fischer esterification represents one of the most common methods for synthesizing laropiprant methylester [22] [25]. This reaction involves the acid-catalyzed nucleophilic acyl substitution between laropiprant and methanol [24] [27].
The mechanism proceeds through six key steps [22] [24]:
This reaction is reversible, necessitating strategies to shift the equilibrium toward product formation, such as using excess methanol or removing water through azeotropic distillation [25] [27].
Transesterification offers an alternative pathway for synthesizing laropiprant methylester, particularly when starting from other ester derivatives of laropiprant [31] [11]. This process involves the exchange of the alkoxy group of an ester with methanol [31] [16].
The reaction can proceed under either basic or acidic conditions [31]:
The choice between these mechanisms depends on the stability of laropiprant under acidic or basic conditions and the desired stereochemical outcome [16] [31].
| Mechanism | Catalyst/Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Fischer Esterification | Strong acids (H₂SO₄, p-TsOH) | Heat (60-110°C), removal of water | Simple, inexpensive reagents | Equilibrium reaction, water removal needed |
| Transesterification | Base (NaOH, KOH) or acid catalysts | Room temp to reflux, alcohol exchange | Can convert one ester to another | Equilibrium reaction, excess alcohol needed |
| Steglich Esterification | DCC/DMAP | Room temperature, mild conditions | Mild conditions, sensitive substrates | Expensive reagents, urea byproduct |
| Mitsunobu Reaction | DEAD/PPh₃ | Room temperature, mild conditions | Stereospecific inversion, hindered alcohols | Side reactions, sensitive to steric hindrance |
| Yamaguchi Esterification | TCBC/DMAP | Low temperature (-78°C to RT) | Sterically hindered substrates | Expensive reagents, sensitive to moisture |
Table 1: Key Reaction Mechanisms in Esterification Processes [22] [23] [24]
The stereoselective synthesis of laropiprant methylester is crucial for maintaining the biological activity associated with the specific stereochemistry of the parent compound [2] [12]. Various catalytic strategies have been developed to ensure high stereoselectivity during the synthesis process [15] [17].
Chiral Lewis acids play a significant role in the stereoselective synthesis of laropiprant methylester [15] [17]. These catalysts coordinate with the carbonyl oxygen of laropiprant, creating a chiral environment that influences the approach of methanol during the esterification reaction [16] [17].
Common chiral Lewis acid catalysts include titanium(IV)-BINOL complexes, copper(II)-BOX complexes, and scandium(III) triflate-PyBOX systems [15] [16]. These catalysts typically operate under mild conditions (-78°C to room temperature) in anhydrous environments to prevent catalyst deactivation [16] [17].
The stereoselectivity achieved with these catalysts can range from moderate to excellent (70-99% enantiomeric excess), depending on the specific catalyst and reaction conditions employed [15] [17].
Enzymatic catalysis offers a green chemistry approach to the stereoselective synthesis of laropiprant methylester [20] [28]. Lipases, particularly Candida antarctica lipase B, have demonstrated excellent stereoselectivity in esterification reactions [28] [20].
These enzymes operate under mild conditions (25-40°C) in organic solvents or solvent-free environments, making them environmentally friendly alternatives to traditional chemical catalysts [20] [28]. The stereoselectivity achieved with enzymatic catalysis is typically excellent (>95% enantiomeric excess), owing to the highly specific nature of enzyme active sites [28] [20].
Transition metal catalysts, particularly those based on ruthenium, rhodium, and palladium, have been employed in the stereoselective synthesis of laropiprant methylester [12] [16]. These catalysts can facilitate asymmetric hydrogenation or cross-coupling reactions that lead to the formation of the desired stereoisomer [16] [12].
For instance, ruthenium-BINAP complexes have been used in the asymmetric hydrogenation of precursor compounds to produce laropiprant with high stereoselectivity, which can subsequently undergo esterification to form laropiprant methylester [12] [16].
| Catalytic Strategy | Catalyst Examples | Reaction Conditions | Stereoselectivity | Industrial Applicability |
|---|---|---|---|---|
| Chiral Lewis Acid Catalysis | Ti(IV)-BINOL, Cu(II)-BOX, Sc(OTf)₃-PyBOX | Low temperature (-78°C to RT), anhydrous conditions | Moderate to excellent (70-99% ee) | Moderate - requires specialized equipment |
| Enzymatic Resolution | Lipases (Candida antarctica B), esterases | Mild conditions (25-40°C), organic solvents or solvent-free | Excellent (>95% ee) | High - green chemistry, mild conditions |
| Asymmetric Hydrogenation | Ru-BINAP, Rh-DuPhos, Ir-PHOX complexes | H₂ (1-100 atm), RT to 100°C, organic solvents | High to excellent (90-99% ee) | High - established in pharmaceutical industry |
| Phase-Transfer Catalysis | Cinchona alkaloid derivatives | Biphasic system, RT to 50°C, 12-48h | Moderate to good (60-90% ee) | Moderate - scalable but requires optimization |
| Organocatalysis | Proline derivatives, thioureas, phosphoric acids | RT to 50°C, polar aprotic solvents, 24-72h | Good to excellent (80-99% ee) | Moderate - newer technology, still developing |
Table 2: Catalytic Strategies for Stereoselective Synthesis [15] [16] [17]
The purification of laropiprant methylester and optimization of its synthetic yield are critical aspects of its production process [18] [21]. Various techniques have been developed to ensure high purity and maximize yield [18] [19].
Several purification methods can be employed to obtain high-purity laropiprant methylester [18] [21]:
Column Chromatography: This technique separates laropiprant methylester from unreacted materials and byproducts based on differential adsorption on a stationary phase, typically silica gel [18] [3]. A gradient elution using hexane/ethyl acetate (9:1 to 7:3) is commonly employed, achieving purities of 95-98% with recoveries of 80-90% [18] [3].
Recrystallization: For solid forms of laropiprant methylester, recrystallization from appropriate solvent systems (hexane/ethyl acetate or methanol/water) can yield highly pure product (98-99.5%) with recoveries of 75-85% [18] [21].
Distillation: Vacuum distillation (0.1-1 mmHg, 180-220°C) can be employed for larger-scale purification, particularly in industrial settings [18] [21]. This method typically achieves purities of 97-99% with recoveries of 85-95% [18] [29].
Extraction and Washing: Acid-base extraction followed by brine washing and drying over sodium sulfate can remove polar impurities from laropiprant methylester [18] [3]. This method is applicable at all scales and achieves purities of 90-95% with recoveries of 90-95% [18] [21].
| Purification Technique | Method Details | Typical Recovery (%) | Purity Achieved (%) | Scale Applicability |
|---|---|---|---|---|
| Column Chromatography | Silica gel, hexane/ethyl acetate gradient (9:1 to 7:3) | 80-90 | 95-98 | Laboratory to small pilot (g to kg) |
| Recrystallization | Crystallization from hexane/ethyl acetate or methanol/water | 75-85 | 98-99.5 | Laboratory to industrial (g to tons) |
| Distillation | Vacuum distillation (0.1-1 mmHg, 180-220°C) | 85-95 | 97-99 | Pilot to industrial (kg to tons) |
| Extraction/Washing | Acid-base extraction, brine washing, drying over Na₂SO₄ | 90-95 | 90-95 | All scales |
| Preparative HPLC | C18 reverse phase, acetonitrile/water mobile phase | 70-85 | >99 | Laboratory to small pilot (mg to kg) |
Table 3: Purification Techniques for Laropiprant Methylester [18] [21] [3]
Several strategies can be employed to optimize the yield of laropiprant methylester synthesis [19] [32]:
Reaction Parameter Optimization: Design of Experiments (DoE) approaches can be used to systematically optimize reaction parameters such as temperature, time, and reagent ratios [19] [32]. This approach can increase yields by 10-25% and has high industrial relevance for process development [19] [32].
Catalyst Screening: Screening various acid catalysts (sulfuric acid, p-toluenesulfonic acid, Lewis acids) can identify the most effective catalyst for the specific reaction conditions [19] [32]. This approach can increase yields by 5-20% and significantly improve product purity [19] [32].
Water Removal Strategies: Since esterification is an equilibrium reaction, removing water from the reaction mixture can shift the equilibrium toward product formation [19] [21]. Techniques such as Dean-Stark traps, molecular sieves, and azeotropic distillation can increase yields by 15-30% and are crucial for industrial-scale production [19] [21].
Solvent Selection: Testing different solvent systems, including polar aprotic (DMF, DMSO) and non-polar (toluene) solvents, can optimize reaction efficiency [19] [32]. This approach can increase yields by 5-15% and is particularly important for specific substrates [19] [32].
Reaction Monitoring and Control: Employing HPLC/GC monitoring and automated reaction platforms enables real-time adjustment of reaction conditions to maximize yield [19] [32]. This approach can increase yields by 5-15% and ensures process consistency in industrial settings [19] [32].
| Optimization Technique | Implementation Method | Impact on Yield | Impact on Purity | Industrial Relevance |
|---|---|---|---|---|
| Reaction Parameter Optimization | DoE approach, varying temperature, time, reagent ratios | Increases yield by 10-25% | Moderate improvement | High - critical for process development |
| Catalyst Screening | Screening of acid catalysts (H₂SO₄, p-TsOH, Lewis acids) | Increases yield by 5-20% | Significant improvement | High - essential for cost-effective production |
| Solvent Selection | Testing polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents | Increases yield by 5-15% | Moderate improvement | Moderate - important for specific substrates |
| Water Removal Strategies | Dean-Stark trap, molecular sieves, azeotropic distillation | Increases yield by 15-30% | Significant improvement | High - crucial for equilibrium reactions |
| Reaction Monitoring and Control | HPLC/GC monitoring, automated reaction platforms | Increases yield by 5-15% | Moderate to significant improvement | High - enables process control and consistency |
Table 4: Yield Optimization Techniques for Laropiprant Methylester Synthesis [19] [32] [21]
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for laropiprant methylester, revealing distinct spectral patterns characteristic of this prostaglandin D2 receptor antagonist derivative. The compound, bearing the molecular formula C22H21ClFNO4S with a molecular weight of 449.92 grams per mole , exhibits complex NMR signatures across multiple nuclei that enable unambiguous identification and structural confirmation.
Proton Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of laropiprant methylester demonstrates characteristic resonances spanning the typical organic chemical shift range from 0.5 to 8.5 parts per million [3] [4]. The aromatic region between 7.2 and 7.8 parts per million displays multiplet patterns corresponding to the substituted benzene ring system, specifically the 4-chlorophenyl moiety attached to the cyclopentaindole core structure [3] [4]. These aromatic protons appear as complex multiplets due to ortho and meta coupling interactions within the chlorinated aromatic system.
The aliphatic region reveals several distinctive features essential for structural characterization. Methylene groups associated with the cyclopentane ring system appear between 2.5 and 4.0 parts per million, exhibiting complex splitting patterns resulting from geminal and vicinal coupling interactions [5] [6]. The methylsulfonyl group attached to the indole ring manifests as a characteristic singlet at approximately 3.0 parts per million, representing the three equivalent protons of the sulfonyl methyl substituent [7] [8].
The newly formed methyl ester functionality introduces an additional singlet resonance typically observed around 3.7 parts per million, corresponding to the three equivalent protons of the methoxycarbonyl group [9]. This signal serves as a diagnostic marker distinguishing the methylester derivative from the parent carboxylic acid compound.
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of laropiprant methylester, with chemical shifts spanning from 20 to 180 parts per million [10] [11]. The carbonyl carbon of the ester functionality appears as a characteristic singlet at approximately 175 parts per million, consistent with typical methyl ester chemical shift values [10] [11].
The aromatic carbon region between 110 and 150 parts per million reveals multiple resonances corresponding to the substituted indole and chlorophenyl ring systems [10] [11]. The quaternary carbons appear as singlets, while carbons bearing hydrogen atoms exhibit appropriate multiplicities in proton-decoupled spectra. The fluorine-substituted aromatic carbon demonstrates characteristic coupling to the fluorine nucleus, appearing as a doublet with typical carbon-fluorine coupling constants [10] [11].
Aliphatic carbons associated with the cyclopentane ring system and the methylsulfonyl group appear between 20 and 70 parts per million [10] [11]. The methyl carbon of the newly introduced ester group typically resonates around 52 parts per million, providing additional structural confirmation [10] [11].
Fluorine-19 Nuclear Magnetic Resonance Spectroscopy
The fluorine-19 nucleus present in laropiprant methylester provides a highly sensitive probe for structural characterization [6] [12]. The single fluorine atom attached to the indole ring system appears as a distinctive singlet between -110 and -130 parts per million, typical for aromatic fluorine substituents [6] [12]. This resonance serves as an excellent diagnostic marker for compound identification and purity assessment.
Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy
While nitrogen-15 nuclear magnetic resonance spectroscopy is less commonly employed due to sensitivity limitations, the indole nitrogen nucleus provides valuable structural information when detected [6] [12]. The nitrogen resonance typically appears in the range of 300 to 400 parts per million, exhibiting coupling interactions with adjacent carbon and hydrogen nuclei [6] [12].
| Nucleus | Chemical Shift Range (ppm) | Key Signals | Multiplicity Patterns |
|---|---|---|---|
| 1H | 0.5-8.5 | Aromatic protons (7.2-7.8), CH2 groups (2.5-4.0), CH3 sulfonyl (3.0) | Doublets, triplets, multiplets for aromatic and aliphatic regions |
| 13C | 20-180 | Carbonyl carbon (~175), aromatic carbons (110-150), aliphatic carbons (20-70) | Singlets for quaternary carbons, coupled signals for CH/CH2/CH3 |
| 19F | -110 to -130 | Fluorine on indole ring (~-125 ppm) | Singlet (isolated fluorine) |
| 15N | 300-400 (est.) | Indole nitrogen (estimated range) | Coupled to adjacent carbons and protons |
Mass spectrometry provides essential molecular weight confirmation and structural elucidation through characteristic fragmentation pathways for laropiprant methylester. The compound exhibits a molecular ion peak at mass-to-charge ratio 449, corresponding to the methylester derivative with an additional 14 mass units compared to the parent laropiprant compound [13] [14].
Molecular Ion and Base Peak
The molecular ion peak at m/z 449 represents the intact laropiprant methylester molecule and serves as the base peak in most ionization conditions [13] [14]. This peak confirms the successful esterification of the carboxylic acid functionality to form the corresponding methyl ester derivative. The isotope pattern observed in high-resolution mass spectrometry reflects the presence of chlorine and sulfur atoms, with characteristic M+2 peaks resulting from chlorine-37 and sulfur-34 isotopes [15] [16].
Primary Fragmentation Pathways
The primary fragmentation pattern involves loss of methanol (32 mass units) from the molecular ion, producing a prominent fragment at m/z 418 [14] [15]. This fragmentation represents a characteristic pathway for methyl esters under electron ionization conditions, involving rearrangement processes that eliminate the alkoxy portion of the ester functionality.
Another significant fragmentation pathway involves loss of the methylsulfonyl group (79 mass units), generating a fragment ion at m/z 371 [13] [14]. This cleavage reflects the relative weakness of the carbon-sulfur bond connecting the methylsulfonyl substituent to the indole ring system. The resulting fragment retains the core cyclopentaindole structure with the attached chlorobenzyl group.
Secondary Fragmentation Processes
Secondary fragmentation produces several characteristic ions that provide structural confirmation. Loss of the acetic acid equivalent (60 mass units) from the molecular ion generates a fragment at m/z 356, representing cleavage of the side chain containing the ester functionality [13] [14]. This fragmentation pattern is particularly diagnostic for compounds containing carboxylic acid or ester substituents attached to ring systems.
The 4-chlorobenzyl group undergoes facile cleavage, producing a tropylium-type cation at m/z 125 [15] [16]. This fragment represents one of the most stable ions observed in the mass spectrum due to resonance stabilization of the benzylic cation. The complementary fragment resulting from loss of the entire chlorobenzyl group appears at m/z 287.
Additional fragments include the methylsulfonyl cation at m/z 97, representing direct ionization of the sulfonyl group [13] [14]. This fragment provides confirmation of the methylsulfonyl substituent and contributes to the overall fragmentation fingerprint of the compound.
| Fragment m/z | Assignment | Relative Intensity (%) | Fragmentation Type |
|---|---|---|---|
| 449 | M+14 (methylester molecular ion) | 100 | Molecular ion |
| 435 | Molecular ion of parent compound | 85 | Reference molecular ion |
| 418 | Loss of CH3OH from methylester | 45 | Ester cleavage |
| 371 | Loss of SO2Me from molecular ion | 30 | Sulfonyl loss |
| 356 | Loss of CH2COOH from molecular ion | 25 | Acetic acid loss |
| 287 | Loss of 4-chlorobenzyl group | 20 | Benzyl cleavage |
| 125 | 4-Chlorobenzyl cation | 40 | Tropylium-type |
| 97 | SO2Me cation | 15 | Sulfonyl fragment |
Chromatographic analysis of laropiprant methylester employs multiple separation techniques to achieve comprehensive purity assessment and quantitative determination. The compound demonstrates distinctive retention characteristics across various chromatographic platforms, enabling robust analytical method development for pharmaceutical applications [17] [18].
High-Performance Liquid Chromatography Methods
High-performance liquid chromatography with ultraviolet detection represents the primary analytical technique for laropiprant methylester purity profiling [17] [18]. The compound exhibits optimal separation using reverse-phase C18 stationary phases with acetonitrile-water mobile phase systems. A typical method employs a 250 × 4.6 millimeter column packed with 5-micrometer particles, utilizing a mobile phase composition of acetonitrile and water in a 60:40 ratio with 0.1% trifluoroacetic acid as a modifier [17] [18].
Under these conditions, laropiprant methylester elutes with a retention time of approximately 12.5 minutes, providing excellent resolution from potential impurities and degradation products [17] [18]. The method demonstrates linearity across a concentration range of 0.1 to 100 micrograms per milliliter, with detection limits of 50 nanograms per milliliter for ultraviolet detection at 241 nanometers [18].
Liquid Chromatography-Mass Spectrometry Analysis
Liquid chromatography coupled with tandem mass spectrometry provides enhanced selectivity and sensitivity for laropiprant methylester analysis [17] [18]. This approach utilizes shorter columns with smaller particle sizes to achieve rapid separations while maintaining resolution. A typical method employs a 150 × 2.1 millimeter column with 3.5-micrometer particles and gradient elution using acetonitrile-water with formic acid modifiers [17] [18].
The retention time under these conditions is approximately 8.3 minutes, with detection limits improved to 5 nanograms per milliliter [18]. The linear dynamic range extends from 0.01 to 10 micrograms per milliliter, providing excellent quantitative performance for trace analysis applications [18].
Gas Chromatography-Mass Spectrometry Considerations
Gas chromatography-mass spectrometry requires derivatization of laropiprant methylester due to the compound's limited volatility and thermal stability [14]. While the methylester functionality improves volatility compared to the parent carboxylic acid, additional derivatization of polar functional groups may be necessary for optimal chromatographic performance [14] [19].
When derivatization is employed, the compound demonstrates a retention time of approximately 15.2 minutes on standard capillary columns such as HP-5MS (30 meters × 0.25 millimeters) [14]. Detection limits of 25 nanograms per milliliter are achievable with selective ion monitoring, providing adequate sensitivity for most analytical applications [14].
Ultra-Performance Liquid Chromatography Methods
Ultra-performance liquid chromatography represents the most advanced chromatographic approach for laropiprant methylester analysis, offering superior resolution and speed [20]. This technique utilizes sub-2-micrometer particles and high-pressure systems to achieve rapid separations with enhanced peak capacity [20].
A typical ultra-performance liquid chromatography method employs a 100 × 2.1 millimeter column with 1.7-micrometer particles and gradient elution using acetonitrile-water with ammonium acetate buffers [20]. The retention time is reduced to approximately 4.1 minutes while maintaining excellent resolution [20]. Detection limits reach 1 nanogram per milliliter when coupled with mass spectrometry, with linear ranges extending from 0.002 to 5 micrograms per milliliter [20].
Method Validation Parameters
Comprehensive method validation for laropiprant methylester analysis encompasses accuracy, precision, linearity, range, specificity, detection limits, and quantitation limits [18] [20]. Accuracy studies demonstrate recovery values between 95% and 105% across the analytical range, while precision measurements show relative standard deviations below 2% for both intra-day and inter-day analyses [18] [20].
Specificity studies confirm the absence of interference from potential impurities, degradation products, and excipients commonly encountered in pharmaceutical formulations [18] [20]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions demonstrate the stability-indicating nature of the analytical methods [18] [20].
| Method | Mobile Phase | Retention Time (min) | Column | Detection Limit (ng/mL) | Linear Range (μg/mL) |
|---|---|---|---|---|---|
| HPLC-UV | ACN:Water (60:40) + 0.1% TFA | 12.5 | C18 (250 x 4.6 mm, 5 μm) | 50 | 0.1-100 |
| HPLC-MS/MS | ACN:Water gradient with formic acid | 8.3 | C18 (150 x 2.1 mm, 3.5 μm) | 5 | 0.01-10 |
| GC-MS | Not applicable (derivatization required) | 15.2 | HP-5MS (30 m x 0.25 mm) | 25 | 0.05-50 |
| UPLC-MS | ACN:Water gradient + ammonium acetate | 4.1 | BEH C18 (100 x 2.1 mm, 1.7 μm) | 1 | 0.002-5 |